Chemical structure and properties of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid
Chemical structure and properties of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid
Structural Dynamics, Instability, and Biocatalytic Generation
Executive Summary
This technical guide provides a comprehensive analysis of 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid , historically and functionally known as 4-Imidazolone-5-propionic acid (IPA) .
This molecule is a "fugitive" intermediate in the catabolism of Histidine. It is the product of the enzyme Urocanase (EC 4.2.1.49) and the substrate for Imidazolonepropionase (EC 3.5.2.7).[1] Unlike stable metabolites, IPA is characterized by extreme hydrolytic instability and complex tautomeric equilibria. It is frequently confused with Imidazole Propionate (the reduced form linked to Type 2 Diabetes), but IPA is distinct in its oxidation state and metabolic role.
Target Audience: Biochemists, Enzymologists, and Metabolic Researchers.
Part 1: Structural Characterization & Tautomerism
The nomenclature of IPA is complicated by the tautomeric nature of the imidazole ring. While the IUPAC name provided (3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid) describes the keto form, the molecule exists in a dynamic equilibrium with its enol form.
1.1 Tautomeric Equilibrium
Research indicates that the enol tautomer is the actual product released by the enzyme Urocanase, which then spontaneously tautomerizes to the keto form or hydrolyzes.
| Property | Keto Form (5-Oxo) | Enol Form (5-Hydroxy) |
| Structure | Carbonyl at C5; N1-H protonated. | Hydroxyl at C5; Double bond C4=C5. |
| Stability | Thermodynamically favored in solution. | Kinetic product of Urocanase.[2][3] |
| Fluorescence | Non-fluorescent. | Fluorescent (Emission |
| Biological Role | Resting state. | Active substrate for downstream hydrolysis. |
1.2 Physicochemical Data[3]
-
Molecular Formula:
[5][6] -
Molecular Weight: 156.14 g/mol [5]
-
Solubility: Highly soluble in water; insoluble in non-polar organic solvents.
-
pKa Values:
- : ~4.0
- : ~8.8 (The ring proton is weakly acidic due to the electron-withdrawing oxo group).
Part 2: Metabolic Pathway & Signaling Logic
IPA is the central pivot point in the conversion of Histidine to Glutamate. It represents the transition from the stable imidazole ring of Urocanate to the ring-opened structure of N-Formimino-L-glutamate (FIGLU).
2.1 The Histidine Degradation Pathway
The following diagram illustrates the precise metabolic position of IPA. Note the critical branching point where instability leads to non-enzymatic degradation.
Figure 1: The catabolic pathway of Histidine showing the transient nature of 4-Imidazolone-5-propionate.
Part 3: Synthesis & Handling Protocols
Crucial Technical Insight: Isolating pure, crystalline 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid is chemically arduous due to its spontaneous hydrolysis to formyl-isoglutamine or FIGLU in aqueous solution.
Therefore, the Gold Standard for research is in situ enzymatic generation.
3.1 Protocol: Enzymatic Generation for Spectroscopic Study
This protocol uses purified Urocanase to generate IPA from Urocanic acid. This is a self-validating system: the production of IPA is confirmed by the appearance of a specific UV absorbance or fluorescence signal.
Reagents:
-
Substrate: Urocanic acid (trans-isomer), 50 mM stock in KOH.
-
Enzyme: Purified Urocanase (from Pseudomonas putida or recombinant source).
-
Buffer: 0.2 M Potassium Phosphate, pH 7.2.
-
Stabilizer: 1 mM EDTA (Urocanase is sensitive to heavy metals).
Step-by-Step Methodology:
-
Baseline Establishment:
-
Prepare a quartz cuvette with 980 µL of Phosphate Buffer + EDTA.
-
Add 10 µL of Urocanic acid stock (Final concentration: 0.5 mM).
-
Validation: Measure Absorbance at 277 nm (Urocanate max). It should be stable.
-
-
Reaction Initiation:
-
Add 10 µL of Urocanase enzyme solution.
-
Mix immediately by inversion.
-
-
Monitoring (The "Window of Observation"):
-
Method A (UV): Monitor the decrease at 277 nm (loss of Urocanate) and the transient appearance of a shoulder at 235-240 nm (Imidazolone ring).
-
Method B (Fluorescence - Highly Recommended):
-
3.2 Chemical Synthesis (Historical Reference)
While enzymatic generation is preferred, chemical synthesis is possible via the condensation of formamidine with
Part 4: Stability & Degradation Logic
The instability of IPA is not random; it follows a specific mechanistic logic driven by the strain of the imidazolone ring and the electrophilicity of the carbonyl carbon.
4.1 Degradation Mechanism
The ring opening is catalyzed by hydroxide ions (
Figure 2: Hydrolytic degradation pathway of IPA.
4.2 Handling Rules for Researchers
-
pH Sensitivity: IPA is most stable at slightly acidic pH (pH 5.0 - 6.0). At pH > 7.5, the half-life decreases dramatically (< 10 minutes).
-
Temperature: Always maintain reaction mixtures at 4°C unless measuring kinetics.
-
Storage: Do not store in aqueous solution. Lyophilize immediately if isolation is attempted, though salt contaminants often catalyze degradation.
Part 5: Distinction from "Imidazole Propionate" (ImP)
A common error in modern literature is conflating Imidazolone Propionate (the oxidized intermediate) with Imidazole Propionate (the reduced metabolite).
| Feature | Imidazolone Propionate (IPA) | Imidazole Propionate (ImP) |
| Structure | 5-Oxo-dihydro-imidazole ring | Intact Imidazole ring (aromatic) |
| Stability | Unstable (minutes/hours) | Stable (years) |
| Metabolic Origin | Urocanase (Oxidative) | Urocanate Reductase (Reductive) |
| Clinical Relevance | Histidinemia marker | Type 2 Diabetes biomarker |
Note: If your research focuses on the microbiome-diabetes axis, you are likely looking for ImP, not the molecule described in this guide.
References
-
Hassall, H., & Greenberg, D. M. (1971).[7] The preparation and properties of 4(5)-imidazolone-5(4)-propionic acid, the product of urocanase activity. Journal of Biological Chemistry.
-
Retey, J. (1994). The urocanase story: a novel role of NAD+ as electrophile. Annual Review of Biochemistry.
-
KEGG Pathway Database. Histidine metabolism - Reference Pathway.
-
PubChem Compound Summary. 3-(5-oxo-1,4-dihydroimidazol-4-yl)propanoic acid.[7]
-
Gerhardt, S. et al. (2021). Structural characterization of the microbial enzyme urocanate reductase mediating imidazole propionate production. Nature Communications. (Cited for distinction between IPA and ImP).[8]
Sources
- 1. mimedb.org [mimedb.org]
- 2. Proposal for the mechanism of action of urocanase. Inference from the inhibition by 2-methylurocanate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ContaminantDB: 4-Imidazolone-5-propionic acid [contaminantdb.ca]
- 4. Identification of the enol tautomer of imidazolone propionate as the urocanase reaction product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-[(4R)-5-oxo-1,4-dihydroimidazol-4-yl]propanoic acid | C6H8N2O3 | CID 92204636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(4-oxo-4,5-dihydro-1H-imidazol-5-yl)propanoic acid - Wikidata [wikidata.org]
- 7. Imidazol-4-one-5-propionic acid - Wikipedia [en.wikipedia.org]
- 8. Urocanate as a potential signaling molecule for bacterial recognition of eukaryotic hosts - PMC [pmc.ncbi.nlm.nih.gov]
